![molecular formula C13H17IN2O2 B2355241 (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected CAS No. 2366997-11-5](/img/structure/B2355241.png)
(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected (hereafter referred to as 2S-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine) is a synthetic compound that has been widely used in the scientific research field due to its unique properties. It is a heterocyclic compound composed of a nitrogen atom and an iodine atom, which makes it highly reactive and versatile in its applications. 2S-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine can be used for a variety of purposes, including organic synthesis, drug delivery, and medical imaging.
Wissenschaftliche Forschungsanwendungen
Synthesis and Photocycloaddition
(Albrecht, Basler, & Bach, 2008) discussed the preparation of 1,5-dihydropyrrol-2-ones, including N-Boc-protected tetramic acid, and their use in [2+2]-photocycloaddition, achieving perfect diastereoselectivity and good yields. This process is significant for creating complex molecules with potential applications in materials science and pharmaceuticals.
Peptide Chemistry
(Doerr & Lubell, 2012) synthesized protected enantiopure 2-pyrrolylalanine as an electron-rich arylalanine analog for peptide science. The study highlights the molecule's significance in modifying peptide structure and function, which is crucial in drug development and biochemical research.
Synthesis of Pyrrolidines and Piperidines
(Boto, Hernández, de Leon, & Suárez, 2001) describe a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines using an oxidative decarboxylation-beta-iodination process. This synthesis method is important for creating structures found in many natural products, thus aiding in the study of bioactive compounds.
Asymmetric Organocatalysis
(Monge, Jensen, Franke, Lykke, & Jørgensen, 2010) developed an asymmetric one-pot synthesis of 2,3-dihydropyrroles, highlighting the use of N-Boc-protected imines. Their work is critical in asymmetric synthesis, which is fundamental in producing chiral drugs and molecules with specific biological activities.
Radical Cyclization
(Chea & Clive, 2015) used N-Boc (S)-proline in a radical cyclization process to synthesize (+)-ipalbidine. This technique is valuable in the synthesis of complex organic molecules, particularly in pharmaceuticals.
Cyclobutenedione Synthesis
(Zhang & Liebeskind, 1999) described a method using N-Boc-protected α-amino carbanions for synthesizing substituted 2-pyridinones and dihydro-2-pyridinones. This process is significant for the development of heterocyclic compounds used in various chemical and pharmaceutical applications.
Synthesis of Dihydro-4-pyridone
(Kumar, Haritha, & Rao, 2003) developed a method for synthesizing (2S)-2-(hydroxymethyl)-N-Boc-2,3-dihydro-4-pyridone, important for creating bioactive molecules and pharmaceuticals.
Synthesis of Pyrazolo[4,3-b]pyridines
(Yakovenko, Lukianov, Bol’but, & Vovk, 2019) used N-Boc-protected 5-formyl-1H-pyrazol-4-amines in synthesizing pyrazolo[4,3-b]pyridines, which are key intermediates in pharmaceuticals and agrochemicals.
Synthesis of Azirine Derivatives
(Funt, Krivolapova, Khoroshilova, Novikov, & Khlebnikov, 2020) synthesized 2H-azirine-2-carbonyl azides, showing their use as reactive heterocyclic building blocks. Such compounds are pivotal in creating novel organic structures with potential therapeutic applications.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-4-iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-8-7-9-10(14)5-6-15-11(9)16(8)12(17)18-13(2,3)4/h5-6,8H,7H2,1-4H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTRGABAZMACSR-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

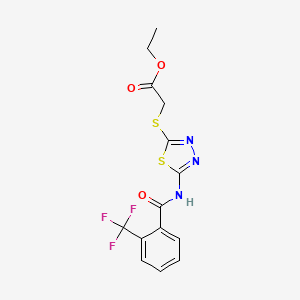
![4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid](/img/structure/B2355161.png)

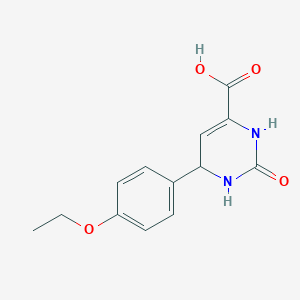
![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355167.png)
![(2R,3S)-4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-methylmorpholine-3-carboxamide](/img/structure/B2355168.png)
![2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide](/img/structure/B2355169.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2355172.png)
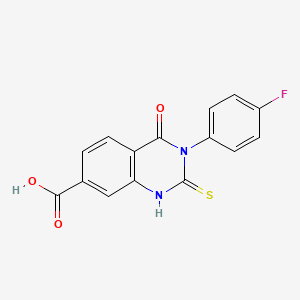

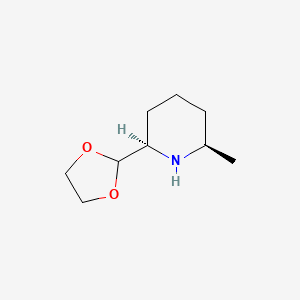
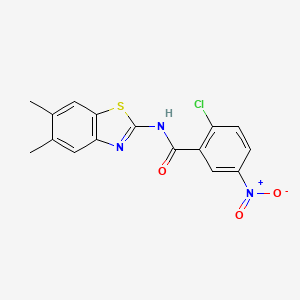
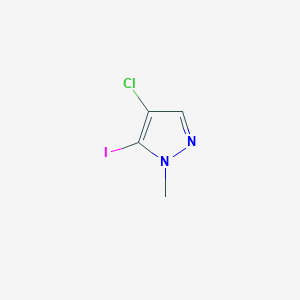
![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)